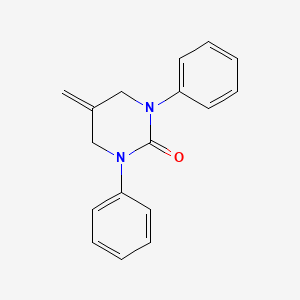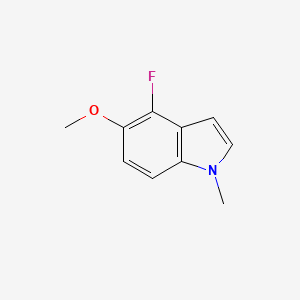![molecular formula C16H16O B12607392 1,3-Dimethyl-5-[(2-phenylethenyl)oxy]benzene CAS No. 909252-16-0](/img/structure/B12607392.png)
1,3-Dimethyl-5-[(2-phenylethenyl)oxy]benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3-Dimethyl-5-[(2-phenylethenyl)oxy]benzene is an organic compound with the molecular formula C16H16O. It is a derivative of benzene, featuring a phenylethenyl group attached to the benzene ring through an ether linkage.
Preparation Methods
Synthetic Routes and Reaction Conditions
1,3-Dimethyl-5-[(2-phenylethenyl)oxy]benzene can be synthesized through several methods. One common approach involves the Suzuki–Miyaura coupling reaction, which is a widely-used method for forming carbon-carbon bonds. This reaction typically involves the coupling of an aryl halide with an arylboronic acid in the presence of a palladium catalyst and a base . The reaction conditions are generally mild and tolerant of various functional groups, making it a versatile method for synthesizing complex organic molecules.
Industrial Production Methods
Industrial production of this compound may involve large-scale Suzuki–Miyaura coupling reactions, utilizing efficient and cost-effective catalysts and reagents. The scalability of this method makes it suitable for producing significant quantities of the compound for various applications .
Chemical Reactions Analysis
Types of Reactions
1,3-Dimethyl-5-[(2-phenylethenyl)oxy]benzene undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxygen-containing derivatives.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are commonly employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phenolic compounds, while substitution reactions can produce a variety of substituted benzene derivatives .
Scientific Research Applications
1,3-Dimethyl-5-[(2-phenylethenyl)oxy]benzene has several scientific research applications, including:
Chemistry: It is used as a building block in organic synthesis, enabling the construction of more complex molecules.
Biology: The compound’s derivatives may have potential biological activities, making it a subject of interest in medicinal chemistry.
Medicine: Research into its derivatives could lead to the development of new pharmaceuticals.
Industry: The compound is used in the production of advanced materials, such as polymers and resins.
Mechanism of Action
The mechanism of action of 1,3-Dimethyl-5-[(2-phenylethenyl)oxy]benzene involves its interaction with various molecular targets and pathways. The compound’s structure allows it to participate in a range of chemical reactions, influencing its reactivity and interactions with other molecules. Specific pathways and targets depend on the context of its use, such as in organic synthesis or biological systems .
Comparison with Similar Compounds
Similar Compounds
1,3-Dimethylbenzene: A simpler derivative of benzene with two methyl groups.
1,3-Dimethyl-5-ethoxybenzene: Similar structure but with an ethoxy group instead of a phenylethenyl group.
1,3-Dimethyl-5-phenoxybenzene: Contains a phenoxy group instead of a phenylethenyl group.
Uniqueness
1,3-Dimethyl-5-[(2-phenylethenyl)oxy]benzene is unique due to its specific ether linkage and phenylethenyl group, which confer distinct chemical properties and reactivity compared to its similar compounds. This uniqueness makes it valuable for specific applications in organic synthesis and materials science .
Properties
CAS No. |
909252-16-0 |
|---|---|
Molecular Formula |
C16H16O |
Molecular Weight |
224.30 g/mol |
IUPAC Name |
1,3-dimethyl-5-(2-phenylethenoxy)benzene |
InChI |
InChI=1S/C16H16O/c1-13-10-14(2)12-16(11-13)17-9-8-15-6-4-3-5-7-15/h3-12H,1-2H3 |
InChI Key |
GROPGYKABOOMGZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=C1)OC=CC2=CC=CC=C2)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


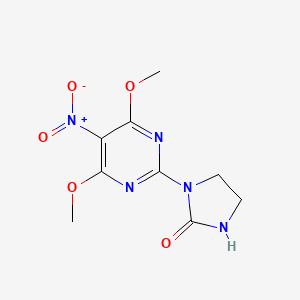

![5-[(2-Methyl-1-benzofuran-6-yl)methylidene]-1,3-thiazolidine-2,4-dione](/img/structure/B12607324.png)
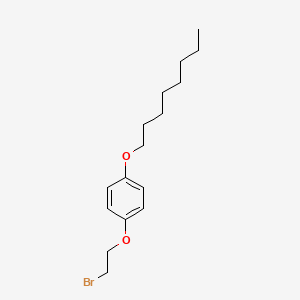
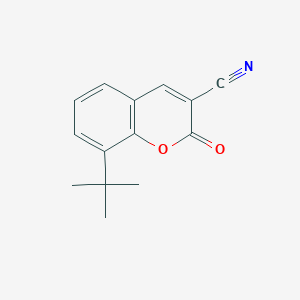
![Acetamide,N-[(1S,2S)-1-[(3,5-difluorophenyl)methyl]-2-[(3R,5S,6R)-6-(2,2-dimethylpropoxy)-5-methyl-3-morpholinyl]-2-hydroxyethyl]-](/img/structure/B12607344.png)
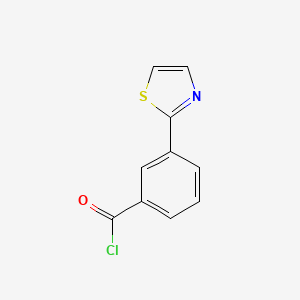
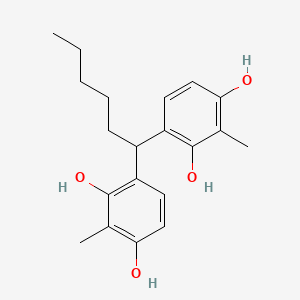
![elvitegravir;3-Quinolinecarboxylic acid, 6-[(3-chloro-2-fluorophenyl)methyl]-1,4-dihydro-1-[(1S)-1-(hydroxymethyl)-2-methylpropyl]-4-oxo-](/img/structure/B12607353.png)
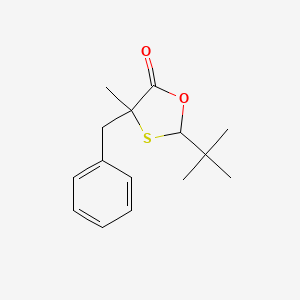
![N,N'-Dimethyl-N-{4-[(1H-pyrrol-3-yl)oxy]phenyl}urea](/img/structure/B12607380.png)
![1-{3-[6-(2-Fluorophenyl)pyridin-3-yl]propyl}pyrrolidin-2-one](/img/structure/B12607383.png)
